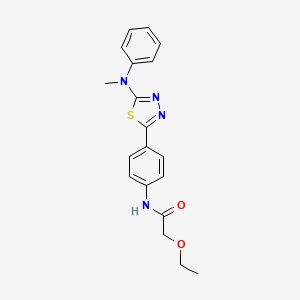

2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-3-25-13-17(24)20-15-11-9-14(10-12-15)18-21-22-19(26-18)23(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVHWBVXXMAZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide” are currently unknown. The compound’s structure suggests it may be related to a class of compounds known as fentanyl analogues, which primarily target the opioid receptors in the brain.

Biological Activity

The compound 2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide belongs to a class of molecules known as 1,3,4-thiadiazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The structure of this compound can be broken down as follows:

- Thiadiazole Ring: A five-membered heterocyclic compound known for various biological activities.

- Amine Substituent: The presence of a methyl(phenyl)amino group enhances its pharmacological potential.

- Ethoxy and Acetamide Groups: These functional groups contribute to the compound's solubility and bioactivity.

Antimicrobial Activity

-

Antibacterial Properties:

- Thiadiazole derivatives, including the compound in focus, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiadiazole ring can enhance antibacterial efficacy, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity:

Anticancer Activity

Research has demonstrated that 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases, which are crucial for programmed cell death. For instance, derivatives similar to this compound have been shown to activate caspases 3 and 9 in various cancer cell lines .

Research Findings

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

-

Antimicrobial Efficacy:

A study evaluated a series of thiadiazole derivatives for their antimicrobial properties using disc diffusion methods. Results indicated that compounds with specific substitutions showed enhanced activity against resistant bacterial strains . -

Cancer Therapeutics:

In vitro studies on cancer cell lines demonstrated that certain thiadiazole compounds could significantly reduce cell viability through apoptotic pathways. The activation of caspases was particularly noted in prostate and breast cancer models .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazole can possess potent antimicrobial effects. For instance, compounds similar to 2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. For example, certain derivatives were tested against tumor cell lines such as breast cancer and small cell lung cancer, showing significant cytostatic activity . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound were found to exhibit good antalgic action in pain models . This makes them potential candidates for developing new anti-inflammatory drugs.

Agricultural Applications

The agricultural sector is increasingly interested in thiadiazole derivatives for their potential as plant protection agents. The unique properties of these compounds can be harnessed to develop eco-friendly pesticides.

Pesticidal Activity

Research has indicated that thiadiazole-based compounds can serve as effective pesticides due to their ability to disrupt pest physiology. For instance, studies have assessed the efficacy of these compounds against common agricultural pests and pathogens . The development of such botanical pesticides is crucial in the context of increasing resistance to conventional pesticides.

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies highlight its biological activities:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance cytotoxicity and antimicrobial activity by increasing compound stability and target binding affinity .

- Ethoxy Groups : Improve solubility and bioavailability compared to bulkier substituents (e.g., trifluoromethyl) .

- Methyl(Phenyl)Amino vs. Mercapto Groups: The methyl(phenyl)amino group in the target compound likely enhances π-π stacking with biological targets, whereas mercapto (-SH) groups in analogs like facilitate redox interactions.

Physicochemical Properties

*Predicted using analogous structures.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-ethoxy-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core followed by acylation. Key steps include:

- Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation: Reacting the thiadiazole intermediate with chloroacetyl chloride or ethoxyacetic acid derivatives in the presence of a base (e.g., triethylamine) in solvents like DMF or dichloromethane .

- Optimization:

- Temperature: Maintain 0–25°C during exothermic steps (e.g., acylation) to prevent side reactions .

- Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reactivity, while toluene/water mixtures facilitate nucleophilic substitutions .

- Catalysts: Anhydrous AlCl₃ or NaH can improve yields in coupling reactions .

Monitor progress via TLC and purify using recrystallization (ethanol-DMF mixtures) or column chromatography .

Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify protons and carbons in the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), aromatic protons (δ 6.9–7.5 ppm), and thiadiazole/acetamide linkages .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the phenyl-thiadiazole region .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., cleavage at the acetamide bond) .

- IR Spectroscopy: Detect carbonyl stretches (~1667 cm⁻¹ for acetamide) and C-N/C-S vibrations in the thiadiazole ring (~610–1300 cm⁻¹) .

What initial biological screening assays are appropriate for this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorescence-based or colorimetric kits to test inhibition of kinases (e.g., EGFR) or inflammatory enzymes (COX-2) at 10–100 μM concentrations .

- Cytotoxicity Screening:

- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48–72 h exposure .

- Antimicrobial Testing:

- Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

- Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

How can molecular docking studies be designed to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Selection: Prioritize proteins linked to the thiadiazole scaffold (e.g., EGFR, tubulin) using databases like PDB or DrugBank .

- Docking Workflow:

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools (ADT).

- Define the binding site (e.g., ATP-binding pocket for kinases) and run simulations with Lamarckian genetic algorithms .

- Validate with co-crystallized ligands (RMSD <2.0 Å).

- Analysis:

- Identify key interactions (e.g., hydrogen bonds with acetamide oxygen, hydrophobic contacts with phenyl groups) .

Compare docking scores (ΔG) with known inhibitors to prioritize targets .

- Identify key interactions (e.g., hydrogen bonds with acetamide oxygen, hydrophobic contacts with phenyl groups) .

What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Standardization:

- Use identical cell lines/passage numbers and control for serum content (e.g., FBS % in media) .

- Validate compound purity (>95% by HPLC) to exclude impurities as confounding factors .

- Structural Analog Comparison:

- Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .

- Data Normalization:

- Express activity as % inhibition relative to positive controls to mitigate inter-lab variability .

What computational methods predict the compound’s physicochemical properties and stability?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Simulate solvation in water/ethanol to assess hydrolytic stability (e.g., acetamide bond cleavage risk) .

- ADMET Prediction:

- Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

How can the thiadiazole core be structurally modified to enhance target selectivity?

Methodological Answer:

- SAR Table for Analog Design:

| Modification Site | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| Thiadiazole C-5 | Methyl(phenyl)amino | Increased kinase inhibition | |

| Acetamide Ethoxy | Methoxy/Cl | Altered logP and solubility | |

| Phenyl Ring | Fluorine/NO₂ | Enhanced antimicrobial activity |

- Synthetic Strategy:

- Use Suzuki coupling for aryl modifications or nucleophilic substitution for heteroatom additions .

- Testing: Prioritize analogs with ClogP 2–4 and topological polar surface area (TPSA) <90 Ų for improved permeability .

What in vitro models validate target engagement and metabolic stability?

Methodological Answer:

- Target Engagement:

- Cellular thermal shift assay (CETSA) to confirm binding to intended targets in lysates .

- Metabolic Stability:

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 30, 60 min .

- Calculate half-life (t₁/₂) using nonlinear regression .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.